REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.C([O-])([O-])=[O:10].[Na+].[Na+].[O-][Mn](=O)(=O)=O.[K+]>CC(C)=O>[Br:1][C:2]1[S:6][C:5]([C:7]([OH:10])=[O:8])=[CH:4][CH:3]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5.24 mmol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 1 hour at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through kieselguhr
|
Type
|
ADDITION
|
Details
|
the filtrate treated with H2O2 (0.8 ml of a 27% solution in water)
|
Type
|
CUSTOM
|
Details
|
HCl(aq) and a yellow solid precipitated
|
Type
|
EXTRACTION
|
Details
|
The suspension was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo to a yellow liquid
|
Type
|
ADDITION
|
Details
|
The liquid was diluted with hexane
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C
|
Type
|
CUSTOM
|
Details
|
The solid that formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |